molecular formula C16H19N3O4 B3879757 4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No. B3879757
M. Wt: 317.34 g/mol
InChI Key: JPYPREZVTRQULJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid” is a complex organic molecule. It contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, and 6 aromatic bonds . The molecule also includes a six-membered ring, a carboxylic acid (aromatic), a tertiary amide (aliphatic), a hydrazone, and a hydroxyl group .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of “4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid” is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of the compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

Organometallic Chemistry

This compound can be utilized in the synthesis of organometallic complexes. Its benzoic acid moiety can act as a ligand, coordinating to metal centers through its carboxylate group. This is particularly useful in creating catalysts for cross-coupling reactions like Suzuki and Stille reactions, which are pivotal in creating complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, the azepanyl group of the compound can be exploited for its bioactive properties. It can serve as a scaffold for developing new drugs with potential central nervous system (CNS) activity due to its structural similarity to piperazine, a known CNS-active moiety .

Antifungal Applications

The hydrazonoyl group in the compound provides a basis for synthesizing thiazolidinone derivatives, which have demonstrated significant antifungal activity. These derivatives can be further explored for their potential as antifungal agents in both agricultural and pharmaceutical contexts .

properties

IUPAC Name

4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-14(15(21)19-9-3-1-2-4-10-19)18-17-11-12-5-7-13(8-6-12)16(22)23/h5-8,11H,1-4,9-10H2,(H,18,20)(H,22,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYPREZVTRQULJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid
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4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid

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